Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate
Description
Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a methyl carboxylate group at the 4-position of one benzene ring and a 1,3-dioxolane-protected aldehyde (or ketone) moiety at the 4'-position of the adjacent ring. The 1,3-dioxolane group serves as a protective group, enhancing stability during synthetic processes while allowing for deprotection under acidic conditions to regenerate reactive carbonyl functionalities. This compound is likely utilized in pharmaceutical intermediates or organic synthesis, given its structural similarity to other biphenyl carboxylates documented in the evidence .
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 4-[4-(1,3-dioxolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-19-16(18)14-6-2-12(3-7-14)13-4-8-15(9-5-13)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 |
InChI Key |
AMSJGMVWWKYVLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl core, especially at positions ortho or para to the carboxylate group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
*Calculated molecular weight based on formula.
Reactivity and Stability
- Dioxolane vs. Aldehyde/Formyl Groups : The dioxolane group in the target compound provides superior stability compared to the aldehyde in Methyl 4'-formyl-[1,1'-biphenyl]-2-carboxylate . While formyl derivatives are prone to oxidation or nucleophilic attack, the dioxolane-protected compound avoids such issues, making it preferable in multi-step syntheses.
- Electron-Donating vs. In contrast, the dioxolane group (electron-withdrawing due to its oxygen atoms) may reduce electron density on the biphenyl system, altering reaction pathways.
- Hydroxy Group Considerations: Methyl 4'-hydroxy-[1,1'-biphenyl]-3-carboxylate introduces acidity (pKa ~10 for phenolic OH), requiring careful handling under basic conditions. The dioxolane group lacks such acidity, simplifying storage and handling.
Biological Activity
Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate is a synthetic organic compound with potential biological activities. Its structure includes a biphenyl moiety and a dioxolane ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₆O₃
- Molecular Weight : 256.3 g/mol
- CAS Number : 889954-12-5
- Structural Characteristics : The compound features a biphenyl structure substituted with a dioxolane ring and a carboxylate group, which may influence its solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of biphenyl have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 µg/mL |
| 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde | S. aureus | 15 µg/mL |
| Methyl 3-(1,3-dioxolan-2-yl)benzoate | Pseudomonas aeruginosa | 30 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve various cancer cell lines to assess the compound's potential as an anticancer agent.
Case Study: In Vitro Cytotoxicity
A recent study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated that at concentrations above 50 µM, there was significant inhibition of cell proliferation, suggesting potential anticancer activity.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Interference with Signal Transduction : The compound may affect signaling pathways related to cell growth and apoptosis.
Pharmacological Potential
The biological activity of this compound suggests it could serve as a lead compound for developing new antimicrobial or anticancer agents. Further research is needed to explore:
- In Vivo Efficacy : Animal models should be employed to confirm the in vitro findings and assess pharmacokinetics.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
Q & A
Q. What synthetic methodologies are commonly employed for preparing Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate?
Methodological Answer:
- Key Steps :
- Suzuki-Miyaura Cross-Coupling : A biphenyl core is constructed using palladium-catalyzed coupling between a boronic acid/ester (e.g., 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediate) and a methyl benzoate halide derivative .
- Esterification : The carboxylate group is introduced via reaction of the biphenyl carboxylic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) .
- Dioxolane Protection : A 1,3-dioxolane group is introduced using glycolaldehyde derivatives under acidic or dehydrating conditions .
- Yield Optimization : Typical yields for analogous biphenyl esters range from 70% to 79% depending on reaction conditions (temperature, catalyst loading) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
Q. Table 1: Representative NMR Data for Analogous Biphenyl Esters
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Source |
|---|---|---|---|
| Methyl Ester | 3.85 (s, 3H) | 52.1 (CH₃) | |
| Dioxolane Protons | 4.95–5.10 (m, 2H) | 102.5, 107.8 | |
| Biphenyl Aromatic | 7.25–8.10 (m, 8H) | 127.5–140.2 |
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Lab coat, gloves, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders.
- Waste Disposal : Follow institutional guidelines for halogenated/organic waste .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to introduce functional groups at the 4'-position?
Methodological Answer:
Q. What strategies enable selective functionalization of the dioxolane moiety for drug discovery?
Methodological Answer:
Q. Table 2: Functionalization Yields for Biphenyl Derivatives
| Reaction Type | Yield (%) | Conditions | Source |
|---|---|---|---|
| Suzuki Coupling | 72–79 | Pd(PPh₃)₄, K₂CO₃, 80°C | |
| Dioxolane Deprotection | 85–90 | 2M HCl, dioxane, 50°C | |
| Ester Hydrolysis | 95 | NaOH, MeOH/H₂O, reflux |
Q. How do computational studies (DFT, MD) aid in understanding its mesogenic or electronic properties?
Methodological Answer:
- DFT Calculations : Predict HOMO/LUMO gaps for liquid crystal behavior or charge-transfer applications .
- Vibrational Analysis : Match experimental IR/Raman spectra to confirm conformational stability .
- Molecular Dynamics : Simulate alignment in liquid crystalline phases using force fields like OPLS-AA .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
